5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic Acid
Description
Significance in Heterocyclic Chemistry
Furan derivatives occupy a central role in heterocyclic chemistry due to their versatility in synthetic applications and biological relevance. The incorporation of trifluoromethyl groups into aromatic systems, as seen in 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic acid, introduces distinct electronic and steric properties that enhance reactivity and stability. The trifluoromethyl groups act as strong electron-withdrawing substituents, polarizing the phenyl ring and influencing the acidity of the carboxylic acid moiety. This electronic modulation makes the compound a valuable intermediate in the synthesis of fluorinated pharmaceuticals, where such substituents often improve metabolic stability and bioavailability. Furthermore, the furan ring’s oxygen atom contributes to hydrogen-bonding interactions, enabling applications in supramolecular chemistry and crystal engineering.
Historical Context and Development
The development of this compound parallels advancements in fluoroorganic chemistry over the past two decades. Early synthetic routes relied on Friedel-Crafts acylations to attach trifluoromethylphenyl groups to furan precursors, but these methods suffered from low yields and regioselectivity issues. The advent of transition-metal-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Ullmann couplings, revolutionized access to such structures by enabling precise control over substitution patterns. A landmark achievement was disclosed in a 2025 patent (EP4025567B1), which detailed a scalable process for synthesizing analogous 5-(alkoxycarbonyl)furan-2-carboxylic acids via palladium-catalyzed carbonylation. This methodology, adaptable to trifluoromethyl-substituted systems, underscores the compound’s industrial viability.
Current Research Landscape
Contemporary studies focus on three primary areas:
- Drug Discovery : The compound’s trifluoromethyl groups are exploited to enhance binding affinity in kinase inhibitors and G-protein-coupled receptor modulators. For example, derivatives have shown preliminary activity against inflammatory targets by disrupting protein-protein interactions.
- Materials Science : Researchers are investigating its use in liquid crystals and organic semiconductors, where the rigid furan-phenyl backbone and fluorinated substituents improve thermal stability and charge transport properties.
- Synthetic Methodology : Recent work optimizes one-pot strategies to assemble the furan and trifluoromethylphenyl moieties, reducing reliance on costly catalysts.
Structural Classification and Nomenclature
The IUPAC name This compound systematically describes its structure:
- A furan ring (five-membered oxygen-containing heterocycle) forms the core, with substituents at positions 2 and 5.
- The 2-carboxylic acid group (-COOH) is attached to carbon 2 of the furan.
- The 3,5-bis(trifluoromethyl)phenyl group (C6H3(CF3)2-3,5) is linked to carbon 5 of the furan.
Molecular Formula : C13H7F6O3
Molar Mass : 308.18 g/mol.
The trifluoromethyl groups at the phenyl ring’s 3- and 5-positions create a symmetrical substitution pattern, which minimizes steric hindrance and maximizes electronic effects. X-ray crystallography studies of related compounds reveal planar geometries with dihedral angles <10° between the furan and phenyl rings, facilitating conjugation.
Properties
IUPAC Name |
5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F6O3/c14-12(15,16)7-3-6(4-8(5-7)13(17,18)19)9-1-2-10(22-9)11(20)21/h1-5H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUEDYKYUEHYLDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic acid typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with furan-2-carboxylic acid under specific conditions. One common method is the Knoevenagel condensation, where the aldehyde and the carboxylic acid are reacted in the presence of a base such as piperidine or pyridine . The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dicarboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-2,3-dicarboxylic acid derivatives.
Reduction: 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-methanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 256.18 g/mol. The presence of trifluoromethyl groups enhances its lipophilicity and biological activity, making it a valuable scaffold in drug design.
Anticancer Activity
Research has demonstrated that derivatives of 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic acid exhibit notable anticancer properties. A study highlighted the synthesis of various analogs that showed potent cytotoxicity against cancer cell lines such as HCT-116 and PC-3. Specifically, compounds with electron-withdrawing groups at specific positions on the phenyl ring enhanced their anticancer efficacy and inhibited NF-κB activity, a key factor in cancer progression .
| Compound | Cell Line | IC50 (µM) | NF-κB Inhibition |
|---|---|---|---|
| 2g | HCT-116 | 0.5 | Yes |
| 1d | PC-3 | 1.2 | Yes |
Neuropharmacology
The compound also acts as an active calcium channel modulator, which is crucial in neuropharmacological research. It has been identified as a slow channel agonist in neuroendocrine cells, potentially aiding in the treatment of neurological disorders .
Polymer Chemistry
This compound is utilized in the synthesis of high-performance polymers. The trifluoromethyl groups impart thermal stability and chemical resistance to polymeric materials, making them suitable for applications in electronics and protective coatings.
| Polymer Type | Property | Application Area |
|---|---|---|
| Fluorinated Polymer | High thermal stability | Electronics |
| Coating Material | Chemical resistance | Protective coatings |
Agrochemicals
The compound's structure allows it to be explored as a potential herbicide or fungicide. Its efficacy against certain plant pathogens has been documented, showing promise in agricultural applications where traditional chemicals may fail due to resistance .
Case Study 1: Anticancer Research
A series of experiments conducted on various furan derivatives revealed that those with the trifluoromethyl substitution exhibited significantly higher cytotoxicity against tumor cells compared to their non-substituted counterparts. The findings suggest that these modifications can be pivotal in developing new anticancer therapies .
Case Study 2: Polymer Development
In a study focused on creating advanced materials for electronic applications, polymers synthesized with this compound demonstrated superior electrical insulation properties and thermal stability under extreme conditions .
Mechanism of Action
The mechanism of action of 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The trifluoromethyl groups enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Table 1: Key Attributes of Compared Compounds
| Compound Name | Substituent/Modification | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| This compound (Compound 3) | 3,5-bis(trifluoromethyl)phenyl on furan | C₁₃H₆F₆O₃ | 324.13 | High inhibitory activity against Mab-SaS; low toxicity; optimal lipophilicity |
| 5-(2,4-bis(trifluoromethyl)phenyl)furan-2-carboxylic acid (Compound 1) | 2,4-bis(trifluoromethyl)phenyl on furan | C₁₃H₆F₆O₃ | 324.13 | Structural isomer of Compound 3; reduced steric compatibility with Mab-SaS |
| 5-(2-amino-4-nitrophenyl)furan-2-carboxylic acid (Compound 2) | 2-amino-4-nitrophenyl on furan | C₁₁H₇N₂O₅ | 247.19 | Polar substituents enhance solubility; lower lipophilicity limits membrane permeability |
| 5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylic acid | Pyrazole with bis(difluoromethyl) groups | C₈H₇F₂NO₃ | 203.15 | Reduced fluorination; pyrazole core may alter binding kinetics |
| 2-Chloro-5-[3,5-bis(trifluoromethyl)phenyl]nicotinic acid | Nicotinic acid core with chlorine | C₁₄H₆ClF₆NO₂ | 369.65 | Pyridine ring increases electron deficiency; chlorine enhances acidity |
(a) Substituent Position and Enzyme Affinity
Compound 3 exhibits superior inhibitory activity against Mab-SaS compared to its structural isomer, Compound 1. The 3,5-bis(trifluoromethyl)phenyl group provides symmetrical steric bulk, enabling better alignment with the hydrophobic pockets of Mab-SaS . In contrast, the 2,4-substitution in Compound 1 disrupts this symmetry, reducing binding efficiency .
(b) Polar vs. Nonpolar Substituents
Compound 2, with its 2-amino-4-nitrophenyl group, introduces hydrogen-bonding capabilities via the amino and nitro groups. While this enhances aqueous solubility, the increased polarity compromises membrane permeability, limiting its bioavailability compared to Compounds 1 and 3 .
(c) Heterocyclic Core Modifications
Replacing the phenyl group with a pyrazole ring (as in 5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylic acid) introduces nitrogen atoms capable of hydrogen bonding. However, the lower fluorination (difluoromethyl vs.
(d) Nicotinic Acid vs. Furan Carboxylic Acid
The nicotinic acid derivative (2-Chloro-5-[3,5-bis(trifluoromethyl)phenyl]nicotinic acid) replaces the furan oxygen with a pyridine nitrogen, increasing electron deficiency. The chlorine atom further enhances acidity, which may alter ionization states under physiological conditions, affecting distribution and target engagement .
Toxicity and Therapeutic Potential
Compounds 1, 2, and 3 share a low-toxicity profile in human cell lines (MRC-5 fibroblasts and blood cells) . In contrast, the pyrazole and nicotinic acid analogs lack published toxicity data, necessitating further evaluation. The trifluoromethyl groups in Compounds 1 and 3 balance lipophilicity and metabolic stability, making them more viable for drug development than polar (Compound 2) or less fluorinated (pyrazole) analogs.
Biological Activity
5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic acid (CAS No. 638159-97-4) is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including cytotoxicity, antimicrobial activity, and mechanisms of action based on diverse research findings.
- Molecular Formula : C13H6F6O3
- Molar Mass : 324.18 g/mol
- CAS Number : 638159-97-4
- Synonyms : 5-(3,5-bis(trifluoromethyl)phenyl)-2-furancarboxylic acid
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated significant inhibitory effects on cell proliferation:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | <0.01 | Induction of apoptosis via caspase activation |
| ME-180 | 73.4 | Inhibition of tubulin polymerization |
| HT-29 | <0.01 | Apoptosis through nuclear condensation |
The IC50 values indicate that the compound is particularly potent against lung cancer (A549), showing an IC50 value lower than 0.01 µM, which is comparable to established chemotherapeutics .
Antimicrobial Activity
The trifluoromethyl group in the compound contributes to its antimicrobial properties. It has been tested against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA):
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| MRSA | 2 µg/mL |
| Enterococcus faecalis | 4 µg/mL |
These results suggest that this compound exhibits strong antibacterial activity, particularly against biofilms formed by these pathogens .
- Apoptosis Induction : The compound activates caspase pathways, leading to programmed cell death in cancer cells. This was evidenced by increased caspase-3 activation in treated A549 cells .
- Tubulin Polymerization Inhibition : Similar to other known anticancer agents, it inhibits tubulin polymerization, which disrupts mitotic spindle formation and halts cell division .
Study on Cancer Cell Lines
In a study examining various derivatives of furan-based compounds, this compound was found to inhibit the growth of 70% of tested cancer cell lines with remarkable efficacy . The study utilized a range of concentrations and demonstrated that structural modifications significantly influenced biological activity.
Antimicrobial Efficacy Against Biofilms
Another study focused on the antimicrobial efficacy of the compound against biofilms formed by S. aureus and E. faecalis. The results indicated that it effectively eradicated biofilms at low concentrations (1 µg/mL), outperforming standard antibiotics like vancomycin .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic Acid, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A cascade [3,3]-sigmatropic rearrangement/aromatization strategy, as demonstrated in benzofuran derivative synthesis (e.g., using NaH in THF for deprotonation and alkylation), can be adapted. Key steps include:
- Substituent Introduction : Electrophilic aromatic substitution or cross-coupling reactions to introduce trifluoromethyl groups.
- Carboxylic Acid Formation : Hydrolysis of ester intermediates under acidic/basic conditions.
- Purification : Recrystallization (e.g., using THF/hexane mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).
- Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., NaH:substrate ratio) to minimize side products .
Q. How can the purity and structural integrity of this compound be verified experimentally?
- Methodological Answer : Use a combination of:
- Melting Point Analysis : Compare observed mp (e.g., 130–132°C for analogous trifluoromethyl thiophene acids) with literature values .
- Spectroscopy :
- ¹H/¹³C NMR : Confirm aromatic proton environments (δ 6.5–8.5 ppm for furan and aryl protons) and CF₃ groups (¹⁹F NMR: δ -60 to -70 ppm).
- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1680–1720 cm⁻¹).
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M-H]⁻ at m/z 335.05) .
Q. How do the electron-withdrawing trifluoromethyl groups influence the compound’s solubility and reactivity?
- Methodological Answer :
- Solubility : Trifluoromethyl groups reduce polarity, enhancing solubility in organic solvents (e.g., DCM, THF) but limiting aqueous solubility. Test via shake-flask method in buffered solutions (pH 1–7).
- Reactivity : The groups activate the furan ring toward electrophilic substitution. Use Hammett constants (σₘ for CF₃ = 0.43) to predict electronic effects on reaction rates .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of trifluoromethyl group introduction during synthesis?
- Methodological Answer :
- Computational Modeling : Employ DFT calculations (e.g., Gaussian 16) to compare transition-state energies for ortho/meta/para substitution. The 3,5-bis(trifluoromethyl) configuration minimizes steric hindrance and maximizes resonance stabilization .
- Experimental Validation : Synthesize isomers and compare stability via thermal gravimetric analysis (TGA) or competitive crystallization .
Q. How can contradictory spectral data (e.g., unexpected NMR splitting) be resolved for this compound?
- Methodological Answer :
- Dynamic Effects : Variable-temperature NMR (e.g., 25°C to -40°C) to detect conformational exchange broadening.
- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., dihedral angles between furan and aryl rings) .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace coupling patterns .
Q. What strategies mitigate decomposition during long-term storage of this acid?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
